molecular formula C6H10O2 B141786 4-Methyl-3,4-epoxytetrahydropyran CAS No. 134309-95-8

4-Methyl-3,4-epoxytetrahydropyran

Cat. No. B141786
M. Wt: 114.14 g/mol
InChI Key: GBRYJLRRPQMVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3,4-epoxytetrahydropyran (METHP) is a heterocyclic organic compound that contains a tetrahydropyran ring with an epoxy group and a methyl group attached to it. METHP is a colorless liquid with a boiling point of 145-146°C. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.

Mechanism Of Action

The exact mechanism of action of 4-Methyl-3,4-epoxytetrahydropyran is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For example, 4-Methyl-3,4-epoxytetrahydropyran has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in regulating immune and inflammatory responses.

Biochemical And Physiological Effects

4-Methyl-3,4-epoxytetrahydropyran has been shown to possess a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, 4-Methyl-3,4-epoxytetrahydropyran has been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

4-Methyl-3,4-epoxytetrahydropyran has several advantages as a reagent in organic synthesis. It is relatively easy to synthesize and handle, and it can be used in a variety of reactions. However, it also has some limitations. For example, it is highly reactive and can be difficult to handle in large quantities. Additionally, it can be toxic and should be handled with care.

Future Directions

There are several potential future directions for research on 4-Methyl-3,4-epoxytetrahydropyran. One area of interest is its potential as a therapeutic agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in vivo. Additionally, 4-Methyl-3,4-epoxytetrahydropyran could be used as a starting material for the synthesis of new compounds with potential pharmacological properties. Finally, there is a need for further research on the synthesis and properties of 4-Methyl-3,4-epoxytetrahydropyran derivatives.

Synthesis Methods

4-Methyl-3,4-epoxytetrahydropyran can be synthesized by the reaction of 4-methyltetrahydrofuran with peracetic acid. The reaction proceeds via an epoxidation mechanism, where the peracetic acid acts as an oxidizing agent to convert the double bond in the tetrahydropyran ring to an epoxy group.

Scientific Research Applications

4-Methyl-3,4-epoxytetrahydropyran has been widely used as a reagent in organic synthesis and as an intermediate in the production of various compounds. It has also been studied for its potential pharmacological properties. For example, 4-Methyl-3,4-epoxytetrahydropyran has been shown to possess anti-inflammatory and anti-tumor activities in vitro.

properties

CAS RN

134309-95-8

Product Name

4-Methyl-3,4-epoxytetrahydropyran

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

6-methyl-3,7-dioxabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H10O2/c1-6-2-3-7-4-5(6)8-6/h5H,2-4H2,1H3

InChI Key

GBRYJLRRPQMVTN-UHFFFAOYSA-N

SMILES

CC12CCOCC1O2

Canonical SMILES

CC12CCOCC1O2

synonyms

D-erythro-Pentitol, 1,5:3,4-dianhydro-2-deoxy-3-C-methyl- (9CI)

Origin of Product

United States

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